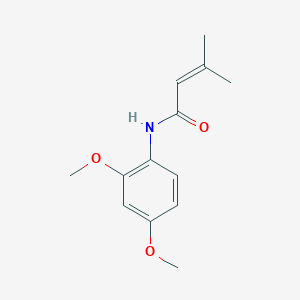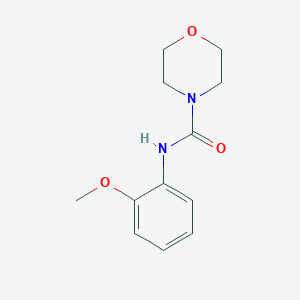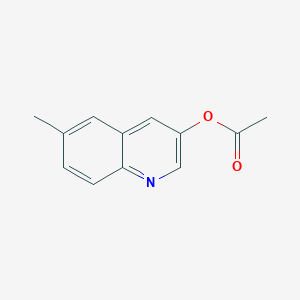
2-(2-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound that belongs to the chemical class of amides. It is commonly known as Bromoxynil octanoate, and it is widely used as an herbicide to control broadleaf weeds in various crops. In recent years, this compound has gained attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(2-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide in lab experiments include its low cost, ease of synthesis, and well-established protocols for its use. However, the compound has limitations such as its low solubility in aqueous solutions and its potential toxicity to living organisms.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide. One potential direction is the development of new derivatives of the compound with improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of the compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 2-(2-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-bromoanisole with N-(3,4-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. The compound has also been studied for its potential use as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-13(9-12(11)2)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHTYAFSZQYSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine](/img/structure/B5680557.png)


![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)
![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)





![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
![2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5680657.png)